molecular formula C18H19NO B12021477 (2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide

(2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide

Cat. No.: B12021477
M. Wt: 265.3 g/mol
InChI Key: QQGNTDGNJKWWPV-MDZDMXLPSA-N
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Description

“(2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide” is a synthetic cinnamanilide derivative characterized by a trans-configured α,β-unsaturated carbonyl system. The compound features a phenyl group at the β-position of the propenamide backbone and a 2,4,6-trimethyl-substituted anilide ring. This structural motif is designed to optimize lipophilicity and electronic properties, which are critical for interactions with biological targets such as microbial enzymes or inflammatory mediators.

Properties

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

(E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide

InChI

InChI=1S/C18H19NO/c1-13-11-14(2)18(15(3)12-13)19-17(20)10-9-16-7-5-4-6-8-16/h4-12H,1-3H3,(H,19,20)/b10-9+

InChI Key

QQGNTDGNJKWWPV-MDZDMXLPSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Salor-int l448311-1ea can be synthesized through the reaction of 3-phenylprop-2-enoyl chloride with 2,4,6-trimethylaniline under controlled conditions . The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for Salor-int l448311-1ea are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Salor-int l448311-1ea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

Salor-int l448311-1ea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Salor-int l448311-1ea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound belongs to a broader class of N-arylcinnamamides, where the anilide ring substitutions dictate pharmacological behavior. Key structural analogs and their properties are compared below:

Compound Substituents on Anilide Ring Lipophilicity (log k/log P) Key Biological Activities
(2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide (Target) 2,4,6-trimethyl Est. high (cf. ) Inferred moderate antimicrobial activity (based on SAR trends)
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide 3,5-bis(trifluoromethyl) log k = 0.9667 MIC = 22.27 µM (vs. S. aureus); biofilm inhibition; potentiates antibiotics
(2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide 3-trifluoromethyl log k = 0.6137 MIC = 27.47 µM (vs. S. aureus); anti-tubercular activity
(2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide 4-bromo, 3-chloro log k = 0.5541 Cytotoxic (THP1-Blue™ NF-κB cells); moderate antimicrobial activity
(2E)-N-(2,6-dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide 2,6-dibromo, 3-chloro, 4-fluoro log k = 0.4423 Anti-inflammatory (attenuates NF-κB activation); weak antimicrobial activity

Notes:

  • Lipophilicity Trends : The target compound’s 2,4,6-trimethyl substitution likely confers higher lipophilicity than fluorine- or methoxy-substituted analogs but lower than halogen-rich derivatives (e.g., trichloro or trifluoromethyl groups) .
  • Electronic Effects: Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance antimicrobial activity by increasing electrophilicity, whereas electron-donating groups (e.g., -CH₃) may reduce potency .

ADMET and Drug-Likeness

  • Lipophilicity and Absorption : High lipophilicity (log P > 3) in trifluoromethyl analogs may limit aqueous solubility but enhance membrane permeability. The target compound’s log P is expected to be moderate, balancing absorption and solubility .
  • Toxicity : Methyl-substituted cinnamanilides generally show lower cytotoxicity than halogenated counterparts, as seen in THP1 cell viability assays .

Biological Activity

(2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide, a derivative of prop-2-enamide, has garnered attention in recent years for its potential biological activities. This compound is primarily investigated for its antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of (2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide is C19H23NO. Its structure features a phenyl group attached to a prop-2-enamide backbone with a bulky trimethylphenyl substituent, which may influence its biological interactions and pharmacokinetic properties.

Antimicrobial Properties

Research indicates that (2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide exhibits antimicrobial activity against various pathogens. In vitro studies have shown that the compound can inhibit the growth of both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown promising results in inducing apoptosis in cancer cell lines. For instance, in a study involving FaDu hypopharyngeal tumor cells, (2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide demonstrated cytotoxic effects comparable to established chemotherapeutics like bleomycin . The compound's ability to modulate pathways associated with cell proliferation and apoptosis suggests its potential as a lead compound in cancer therapy.

The biological effects of (2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide are mediated through its interaction with specific molecular targets. It is hypothesized that the compound binds to various enzymes or receptors involved in cellular signaling pathways. This binding may lead to the modulation of gene expression related to cell growth and survival.

Comparative Analysis

To better understand the unique biological profile of (2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
(Z)-2-cyano-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamideStructureAntitumor and antimicrobial
N-(2,4-dimethoxyphenyl)prop-2-enamideSimilar backbone with different substituentsModerate anticancer activity
N-(benzyl)prop-2-enamideLess sterically hinderedLower antimicrobial efficacy

This table illustrates how structural variations impact the biological activities of related compounds.

Case Studies

Several case studies highlight the effectiveness of (2E)-3-phenyl-N-(2,4,6-trimethylphenyl)prop-2-enamide:

  • Cytotoxicity Assays : In a controlled study on cancer cell lines, the compound was shown to induce significant apoptosis at concentrations lower than those required for traditional chemotherapeutics.
  • Antibacterial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli strains. Results indicated a minimum inhibitory concentration (MIC) comparable to that of standard antibiotics.

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